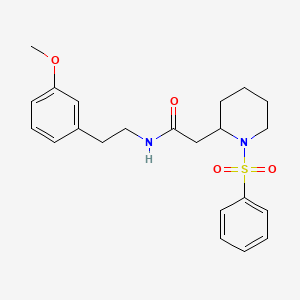

N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Scientific Research Applications

Enzyme Inhibitory Activities

Research has demonstrated the synthesis and evaluation of derivatives of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide for their enzyme inhibitory activities. For instance, compounds synthesized through conventional and microwave-assisted methods were assessed for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Some compounds, such as those from the triazole analogue series, showed promising activity against these enzymes, indicating potential therapeutic applications in conditions associated with enzyme dysfunction (Virk et al., 2018).

Synthesis and Biological Activity

Another aspect of research on these compounds involves their synthesis and evaluation for biological activities. N-substituted derivatives have been prepared and tested against various targets, including AChE, BChE, and lipoxygenase (LOX) enzymes. The synthesis process typically involves reacting benzenesulfonyl chloride with amines, followed by various substitution reactions to yield a range of derivatives. These compounds have shown varying degrees of activity, with some displaying promising results against the targeted enzymes (Khalid et al., 2014).

Modification for Improved Activity

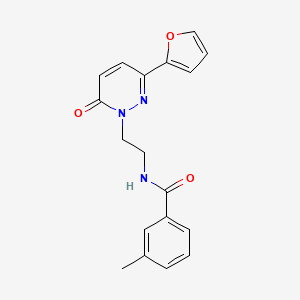

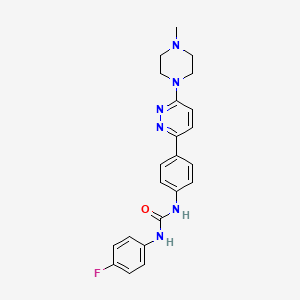

Further modifications of the core structure of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been explored to enhance their biological activities and reduce toxicity. For example, replacing the acetamide group with alkylurea in certain derivatives has been shown to retain antiproliferative activity against cancer cell lines while significantly reducing acute oral toxicity, suggesting a potential for developing safer anticancer agents (Wang et al., 2015).

Application in Imaging Studies

Additionally, some derivatives of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been evaluated as potential radioligands for imaging studies, particularly for mapping acetylcholinesterase (AChE) distribution in the brain. However, despite showing high affinity for AChE in vitro, challenges such as uniform brain distribution have limited their utility in vivo imaging applications (Brown-Proctor et al., 1999).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.

Future Directions

This would involve discussing potential future research directions, applications, or improvements to the synthesis process of the compound.

Please consult a professional chemist or a reliable scientific database for accurate and detailed information. It’s always important to handle chemicals safely and understand their properties before working with them.

properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-28-20-10-7-8-18(16-20)13-14-23-22(25)17-19-9-5-6-15-24(19)29(26,27)21-11-3-2-4-12-21/h2-4,7-8,10-12,16,19H,5-6,9,13-15,17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCIUFDLUIFXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)

![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)

![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)

![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)